3,5-Dichloropentan-2-one

Synthetic Methodology Agrochemical Intermediates Cyclopropanation

3,5-Dichloropentan-2-one (CAS 58371-98-5) is a dihalogenated aliphatic ketone with the molecular formula C5H8Cl2O, characterized by chlorine substitution at the 3- and 5-positions of the pentan-2-one backbone. It is a colorless to light yellow liquid with a density of approximately 1.239 g/cm³ and a calculated logP (XLogP) of 1.6.

Molecular Formula C5H8Cl2O
Molecular Weight 155.02 g/mol
CAS No. 58371-98-5
Cat. No. B1583266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloropentan-2-one
CAS58371-98-5
Molecular FormulaC5H8Cl2O
Molecular Weight155.02 g/mol
Structural Identifiers
SMILESCC(=O)C(CCCl)Cl
InChIInChI=1S/C5H8Cl2O/c1-4(8)5(7)2-3-6/h5H,2-3H2,1H3
InChIKeyNOSBOKVYSXXKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloropentan-2-one (CAS 58371-98-5) Procurement Guide: Verified Applications and Key Specifications


3,5-Dichloropentan-2-one (CAS 58371-98-5) is a dihalogenated aliphatic ketone with the molecular formula C5H8Cl2O, characterized by chlorine substitution at the 3- and 5-positions of the pentan-2-one backbone . It is a colorless to light yellow liquid with a density of approximately 1.239 g/cm³ and a calculated logP (XLogP) of 1.6 . This compound is recognized in regulatory frameworks such as the US EPA's Significant New Use Rule (SNUR) under 40 CFR § 721.10158, where it is identified as PMN P-06-16 [1]. Its primary industrial relevance stems from its role as a key intermediate in the synthesis of 1-chloro-1-acetylcyclopropane, a precursor to the high-value agricultural fungicide prothioconazole [2][3].

Why 3,5-Dichloropentan-2-one (CAS 58371-98-5) Cannot Be Replaced by Isomeric or Mono-Chlorinated Analogs


Generic substitution of 3,5-dichloropentan-2-one with other chlorinated pentanones is precluded by critical differences in chemical reactivity, steric environment, and regulatory status. While isomeric dichloropentanones like 1,5-dichloropentan-3-one (CAS 3592-25-4) or 2,4-dichloropentan-3-one (CAS 67874-66-2) share the same molecular formula and weight , the specific 3,5-dichloro substitution pattern on the pentan-2-one skeleton is essential for the intended ring-closing reaction that forms the cyclopropane ring in prothioconazole precursor synthesis [1]. Mono-chlorinated analogs such as 5-chloro-2-pentanone (CAS 5891-21-4) lack the second chlorine leaving group required for the subsequent cyclization step [2]. Furthermore, 3,5-dichloropentan-2-one is subject to specific EPA Significant New Use Rule (SNUR) reporting requirements under 40 CFR § 721.10158 (PMN P-06-16), a regulatory designation not automatically applicable to its structural analogs, which can have implications for industrial procurement and compliance documentation [3]. The following evidence guide provides the quantifiable differentiation data necessary for informed scientific and procurement decisions.

Quantitative Differentiation Evidence for 3,5-Dichloropentan-2-one (CAS 58371-98-5) Against Key Comparators


Synthetic Yield Comparison: 3,5-Dichloropentan-2-one vs. 1,5-Dichloropentan-3-one in Ring-Forming Reactions

In the synthesis of 1-chloro-1-acetylcyclopropane, a key intermediate for the fungicide prothioconazole, 3,5-dichloropentan-2-one is the specifically required substrate for the ring-closing reaction. While 1,5-dichloropentan-3-one (CAS 3592-25-4) can be used in other cyclization reactions, such as forming 1-arylpiperidin-4-one dimethyl acetals, the reported yields for those reactions (74-81%) are not directly comparable to the yields achieved when 3,5-dichloropentan-2-one is used in its intended industrial application [1]. This demonstrates that the 3,5-dichloro substitution pattern is not universally interchangeable for ring-forming reactions; it confers a unique and essential reactivity profile for the synthesis of specific cyclopropane derivatives [2].

Synthetic Methodology Agrochemical Intermediates Cyclopropanation

Regulatory Differentiation: 3,5-Dichloropentan-2-one EPA SNUR Designation vs. Unregulated Isomers

3,5-Dichloropentan-2-one (PMN P-06-16; CAS 58371-98-5) is subject to a Significant New Use Rule (SNUR) under 40 CFR § 721.10158, which mandates specific workplace protection and hazard communication requirements for new uses, including a NIOSH-approved respirator with an APF of at least 50 [1]. In contrast, common isomeric comparators such as 1,5-dichloropentan-3-one (CAS 3592-25-4) and 2,4-dichloropentan-3-one (CAS 67874-66-2) are not listed under this specific SNUR, indicating a distinct regulatory profile . This differential regulatory treatment reflects a recognition by the EPA that 3,5-dichloropentan-2-one may present unique risks or that its industrial use patterns warrant specific oversight.

Regulatory Compliance Environmental Safety Industrial Hygiene

Commercial Purity Specifications: 3,5-Dichloropentan-2-one vs. 1,5-Dichloropentan-3-one

Commercial availability and purity specifications differ notably between 3,5-dichloropentan-2-one and its isomer 1,5-dichloropentan-3-one. 3,5-Dichloropentan-2-one is widely offered at purities of 95% and 98% from major suppliers such as Sigma-Aldrich (95%), Bidepharm (95%), and Hubei Dahao Chemical (98%) [1]. In contrast, 1,5-dichloropentan-3-one is commonly listed with a purity of 95% but with noted physical state variations (dark brown liquid) that may suggest different impurity profiles . The consistency and transparency of purity documentation for 3,5-dichloropentan-2-one support its use in regulated synthetic processes where traceability and quality assurance are paramount.

Quality Control Reagent Purity Supply Chain

Computational Physicochemical Differentiation: LogP and Density of 3,5-Dichloropentan-2-one vs. 1,5-Dichloropentan-3-one

Computational predictions and reported experimental data reveal quantifiable differences in physicochemical properties between 3,5-dichloropentan-2-one and 1,5-dichloropentan-3-one. 3,5-Dichloropentan-2-one exhibits a higher calculated density (1.239 g/cm³) compared to 1,5-dichloropentan-3-one (1.183 g/cm³, predicted) . Additionally, the XLogP (octanol-water partition coefficient) for 3,5-dichloropentan-2-one is reported as 1.6, whereas a higher value of 1.81170 has been cited for the compound from other sources, and data for the isomer is less consistently available [1]. These differences, though modest, reflect the distinct molecular geometries and electronic distributions resulting from the different chlorine substitution patterns, which can influence solubility, chromatographic behavior, and membrane permeability in biological systems.

Drug Design Physical Chemistry Predictive Modeling

Validated Industrial and Research Applications for 3,5-Dichloropentan-2-one (CAS 58371-98-5)


Synthesis of 1-Chloro-1-acetylcyclopropane for Prothioconazole Manufacturing

3,5-Dichloropentan-2-one is the established starting material for the synthesis of 1-chloro-1-acetylcyclopropane, a critical intermediate in the production of the triazolethione fungicide prothioconazole. This application is supported by multiple patents detailing optimized synthetic routes, with reported overall yields for the multi-step process reaching 76.7% [1][2]. The specific 3,5-dichloro substitution pattern is essential for the intramolecular cyclopropanation reaction, and substitution with isomeric dichloropentanones would not yield the same cyclopropane product [3].

Compliance-Driven Procurement for U.S. Industrial Facilities

For any research or industrial facility operating in the United States, the procurement and use of 3,5-dichloropentan-2-one must be managed in accordance with the EPA's Significant New Use Rule (SNUR) codified at 40 CFR § 721.10158 [4]. This regulatory requirement mandates specific workplace protections, including the use of NIOSH-approved respirators with an APF of at least 50, and a comprehensive hazard communication program. This scenario applies to any new use of the compound beyond what was described in the original premanufacture notice (PMN P-06-16).

Quality-Controlled Intermediate Sourcing for Agrochemical R&D

Research and development programs focused on novel agrochemicals or process optimization for existing products like prothioconazole require high-purity intermediates to ensure reproducible results and minimize side reactions. 3,5-Dichloropentan-2-one is commercially available at purities of 95% and 98% from major chemical suppliers, with supporting analytical documentation (e.g., NMR, HPLC, GC) available upon request . This level of quality control and traceability is essential for generating reliable data in process development and scale-up studies.

Liquid-Phase Organic Synthesis Leveraging Moderate Lipophilicity

With a calculated logP (XLogP) of 1.6, 3,5-dichloropentan-2-one exhibits moderate lipophilicity that makes it amenable to a range of organic transformations in both aqueous and organic solvent systems . This property is advantageous for reaction workup and purification by liquid-liquid extraction. Its liquid physical state at room temperature (density ~1.239 g/cm³) facilitates precise liquid handling and metering in both laboratory and pilot-scale synthetic operations .

Technical Documentation Hub

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